molecular formula C21H32N2O3S B4722712 N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide

N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide

Numéro de catalogue B4722712
Poids moléculaire: 392.6 g/mol
Clé InChI: GXVORLSDTRPBNA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide, also known as AZD-6140, is a potent and reversible antagonist of the P2Y12 receptor. This compound has been widely studied for its potential use in the treatment of thrombotic disorders, such as myocardial infarction, stroke, and peripheral artery disease.

Mécanisme D'action

N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide selectively and reversibly inhibits the P2Y12 receptor, which is a key mediator of platelet activation and aggregation. By blocking the P2Y12 receptor, N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide prevents the binding of adenosine diphosphate (ADP) to the receptor, thereby inhibiting platelet activation and aggregation. This mechanism of action is different from other antiplatelet agents, such as aspirin and clopidogrel, which target different pathways in the platelet activation cascade.
Biochemical and Physiological Effects:
N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide has been shown to reduce platelet aggregation and thrombus formation in both in vitro and in vivo models. In clinical trials, N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide has been shown to be effective in reducing the incidence of cardiovascular events, such as myocardial infarction, stroke, and cardiovascular death. N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide has also been shown to have a favorable safety profile, with a lower risk of bleeding complications compared to other antiplatelet agents.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide has several advantages for lab experiments, including its high potency and selectivity for the P2Y12 receptor, its rapid onset of action, and its short half-life. However, N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide is a relatively new compound and may not be readily available for all research laboratories. Additionally, the synthesis of N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide is a complex and time-consuming process, which may limit its use in some research settings.

Orientations Futures

There are several future directions for the research and development of N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide. One area of interest is the use of N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide in combination with other antiplatelet agents, such as aspirin and clopidogrel, to further reduce the incidence of cardiovascular events. Another area of interest is the development of novel P2Y12 receptor antagonists with improved pharmacokinetic and pharmacodynamic properties. Finally, the potential use of N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide in other thrombotic disorders, such as deep vein thrombosis and pulmonary embolism, warrants further investigation.

Applications De Recherche Scientifique

N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide has been extensively studied for its potential use in the treatment of thrombotic disorders. In preclinical studies, N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide has been shown to be more potent and selective than currently available antiplatelet agents, such as clopidogrel and ticlopidine. N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide has also been shown to have a rapid onset of action and a short half-life, which may reduce the risk of bleeding complications.

Propriétés

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3S/c24-21(15-10-18-8-4-3-5-9-18)22-19-11-13-20(14-12-19)27(25,26)23-16-6-1-2-7-17-23/h11-14,18H,1-10,15-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVORLSDTRPBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide
Reactant of Route 4
Reactant of Route 4
N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide
Reactant of Route 6
Reactant of Route 6
N-[4-(1-azepanylsulfonyl)phenyl]-3-cyclohexylpropanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.